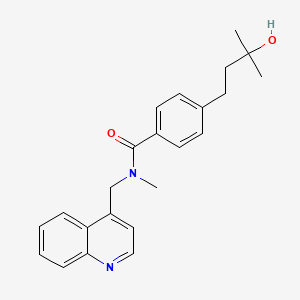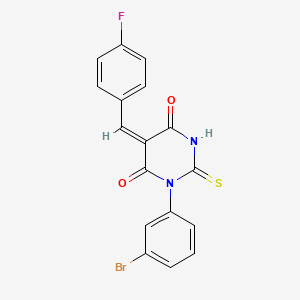
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as J147, this compound has been found to exhibit neuroprotective and anti-aging properties. In
作用机制
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is not fully understood. However, studies have suggested that J147 works by activating the transcription factor ATF4, which is involved in the regulation of cellular stress response pathways. J147 has also been found to increase the production of ATP, which is essential for cellular energy metabolism. Additionally, J147 has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are two major contributors to age-related diseases. J147 has also been found to increase the production of ATP, which is essential for cellular energy metabolism. Additionally, J147 has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide in lab experiments is its ability to cross the blood-brain barrier. This allows for the compound to be delivered directly to the brain, where it can exert its neuroprotective effects. Additionally, J147 has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, J147 has not yet been tested in human clinical trials, so its safety and efficacy in humans is still unknown.
未来方向
There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide. One direction is to further investigate the mechanism of action of J147, particularly in relation to its effects on cellular stress response pathways. Another direction is to explore the potential therapeutic applications of J147 in other age-related diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on optimizing the synthesis method for J147 to improve yield and purity of the final product.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit neuroprotective and anti-aging properties, and has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. While there are limitations to using J147 in lab experiments, its favorable safety profile and ability to cross the blood-brain barrier make it an attractive compound for further study.
合成方法
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is a complex process that involves several steps. The first step involves the synthesis of the 4-quinolinylmethylamine intermediate, which is then reacted with the appropriate benzoyl chloride to form the final product. The synthesis method for J147 has been optimized to yield high purity and high yield of the final product.
科学研究应用
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective and anti-aging properties in animal models. J147 has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. It has also been found to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease.
属性
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinolin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,27)14-12-17-8-10-18(11-9-17)22(26)25(3)16-19-13-15-24-21-7-5-4-6-20(19)21/h4-11,13,15,27H,12,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIJSQZXRJFFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=CC=NC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)
![2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
![4-nitro-N-(2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5306453.png)
![2-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5306457.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)
![7-acetyl-3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306463.png)
![2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B5306465.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)
![5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5306481.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5306485.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5306486.png)
![2-[4-(2-methoxyisonicotinoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5306505.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306509.png)